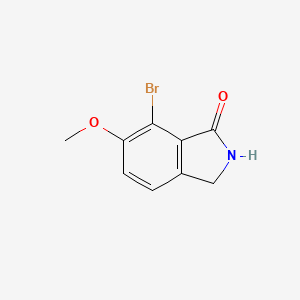

7-Bromo-6-methoxyisoindolin-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

7-bromo-6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBNXMGJUOTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNC2=O)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226879-79-3 | |

| Record name | 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 7 Bromo 6 Methoxyisoindolin 1 One

Reactivity of the Bromo Substituent

The bromine atom attached to the aromatic ring at the C-7 position is the most synthetically versatile handle on the molecule. Its reactivity is predominantly characterized by its ability to participate in nucleophilic substitution and, more significantly, in a wide array of palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While less common than cross-coupling reactions for aryl bromides, the bromo substituent on the 7-Bromo-6-methoxyisoindolin-1-one ring can theoretically undergo nucleophilic aromatic substitution (SNAr). In such reactions, the bromine atom is displaced by a potent nucleophile. The success of this reaction is contingent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing carbonyl group in the lactam moiety helps to activate the ring towards nucleophilic attack. However, the electron-donating nature of the adjacent methoxy (B1213986) group can partially counteract this activation at the C-7 position. Generally, for this class of compounds, the bromine atom can be substituted by nucleophiles such as amines or thiols under specific reaction conditions. rsc.orgresearchgate.net

Role in Cross-Coupling Chemistry (e.g., C-C, C-N, C-O bond formation)

The bromine atom at C-7 makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, rendering the molecule a valuable building block in medicinal chemistry. For instance, this compound is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govmdpi.comnuph.edu.uamdpi.com

The position of the bromine atom significantly influences the regioselectivity and reactivity in these transformations. For example, 6-bromo derivatives of related systems have been noted for their high reactivity in Buchwald-Hartwig amination due to favorable electronic effects. Below is a summary of key cross-coupling reactions applicable to this compound.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Description | Citation |

| Suzuki-Miyaura Coupling | C-C | Boronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | A versatile method for forming biaryl compounds or attaching alkyl/vinyl groups. It is widely used in the synthesis of complex molecules due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | C-N | Amines | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., BINAP, XPhos) | A powerful reaction for the synthesis of aryl amines from aryl halides. This is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals. diva-portal.orgchemspider.comscienceopen.com | diva-portal.orgchemspider.comscienceopen.com |

| Heck Reaction | C-C | Alkenes | Pd(OAc)₂, Pd/C | Forms a new carbon-carbon bond between the aryl halide and an alkene, leading to substituted alkenes. This reaction is known for its high stereoselectivity, typically affording the trans product. organic-chemistry.orgmdpi.comrug.nlbeilstein-journals.orgrug.nl | organic-chemistry.orgmdpi.comrug.nlbeilstein-journals.orgrug.nl |

| Sonogashira Coupling | C-C | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and a Cu(I) co-catalyst (e.g., CuI) | Creates a bond between the aryl halide and a terminal alkyne, yielding arylalkynes. This reaction is carried out under mild conditions and is instrumental in synthesizing conjugated enynes and other alkyne-containing structures. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net |

Reactivity of the Methoxy Substituent

The methoxy group at the C-6 position primarily influences the electronic properties of the aromatic ring and offers a site for functional group interconversion through ether cleavage.

Ether Cleavage and Functional Group Interconversions

The aryl methyl ether functionality of this compound can be cleaved to reveal a hydroxyl group. This transformation is typically achieved under harsh conditions using strong protic acids or Lewis acids. The resulting phenol (B47542) can then be used for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions. The cleavage of aryl ethers is a fundamental reaction in organic synthesis, often employed in the final stages of natural product synthesis or for demethylation of intermediates. wikipedia.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orgyoutube.com For an aryl methyl ether, the reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the methyl group (SN2 pathway), as the formation of a phenyl cation is highly unfavorable. masterorganicchemistry.com Strong Lewis acids like boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers, often at low temperatures. ufp.ptnih.govresearchgate.netcore.ac.uknih.gov

| Reagent | Typical Conditions | Mechanism | Products | Citation |

| Hydroiodic Acid (HI) | Reflux | SN2 | 7-Bromo-6-hydroxyisoindolin-1-one + Methyl iodide | masterorganicchemistry.commasterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Reflux | SN2 | 7-Bromo-6-hydroxyisoindolin-1-one + Methyl bromide | youtube.com |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (e.g., -78 °C to rt) | Lewis acid-assisted cleavage | 7-Bromo-6-hydroxyisoindolin-1-one + Methyl bromide | ufp.ptnih.govnih.gov |

Electronic Influence on Aromatic Ring Reactivity

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This has several consequences for the reactivity of the molecule:

Increased Electron Density: The methoxy group increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. In this compound, the para position (C-3) is part of the fused ring system, and the ortho positions are C-5 and C-7.

Influence on Electrophilic Substitution: While the primary reactive site for substitution is the bromo group, the electron-donating methoxy group would strongly activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the C-5 position. However, such reactions would need to compete with the highly efficient cross-coupling reactions at the C-7 position.

Reactivity of the Isoindolin-1-one (B1195906) Lactam Moiety

The isoindolin-1-one core, a bicyclic lactam, also possesses reactive sites that can be exploited for further molecular diversification.

The lactam nitrogen can be functionalized through N-alkylation or N-arylation reactions. rsc.orgnih.gov This is often achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). This allows for the introduction of a wide variety of substituents on the nitrogen atom, which can be crucial for modulating the biological activity of the molecule. researchgate.netnih.govresearchgate.net

Furthermore, the benzylic C-3 position of the isoindolin-1-one ring is activated by both the adjacent aromatic ring and the carbonyl group. This position can be a site for functionalization. researchgate.net Additionally, the lactam ring itself can undergo transformations. For instance, the benzylic methylene (B1212753) group of the lactam can be oxidized under certain conditions to form the corresponding phthalimide (B116566) derivative. digitellinc.com In some related systems, ring-opening of the lactam has also been observed, providing access to different heterocyclic scaffolds. nih.gov

Ring Opening and Recyclization Pathways

The isoindolinone core, while generally stable, can undergo ring-opening and subsequent recyclization reactions under specific conditions. These transformations are crucial for the synthesis of related heterocyclic structures.

One key pathway involves the hydrolysis of a precursor nitrile to an amide, which then intramolecularly attacks a ketone to form the γ-lactam ring of the isoindolinone. acs.orgnih.gov Conversely, γ-hydroxylactams, which can be seen as hydrated forms of the isoindolinone, can undergo a recyclization process upon heating to yield a lactone, specifically an 8-aminophthalide. acs.orgnih.gov This indicates a potential equilibrium between the lactam and lactone forms under certain thermal conditions.

Another synthetic strategy involves the ring opening of phthalides, which are isomers of isoindolinones. These can be converted to unsaturated benzyl (B1604629) esters, which then undergo a tandem conjugate addition-lactamization sequence with an amine to furnish the isoindolinone ring structure. chim.it These pathways highlight the chemical versatility of the core structure and its accessibility from related heterocyclic systems.

Modifications at the Nitrogen Atom

The nitrogen atom of the isoindolinone lactam is a key site for introducing molecular diversity. While the N-H bond can be unreactive in some instances, various methods have been developed for its functionalization.

N-Alkylation and N-Arylation: The nitrogen can be substituted with a range of alkyl and aryl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. libretexts.orgbeilstein-journals.org These reactions typically involve an aryl halide (or in this case, the bromo-substituted isoindolinone could be a coupling partner if the nitrogen is first deprotonated) and an amine in the presence of a palladium catalyst and a suitable base. beilstein-journals.org The electron-donating methoxy group on the aromatic ring of this compound can influence the reactivity of the molecule in such coupling reactions.

Alternative routes for N-substitution include O-alkylation of related scaffolds followed by rearrangement or saponification to yield N-substituted products. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3), Solvent (e.g., Acetone) | N-Alkyl isoindolinones |

| N-Arylation (Buchwald-Hartwig) | Aryl boronic acids/esters, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | N-Aryl isoindolinones |

This table presents generalized conditions for N-substitution reactions on isoindolinone-related scaffolds.

Reactions at the Carbonyl Group

The lactam carbonyl group in this compound is a site for nucleophilic attack and reduction.

Reduction: The carbonyl can be reduced to a secondary alcohol using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent often used for this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. This reaction leads to the formation of the corresponding 7-bromo-6-methoxyisoindolin-1-ol.

Addition of Organometallic Reagents: Grignard reagents can add to the carbonyl group of related phthalimides to generate 3-substituted-3-hydroxyisoindolin-1-ones. doi.org This suggests that this compound could react with Grignard reagents (e.g., phenylmagnesium bromide) to introduce a new carbon-carbon bond at the C3 position, yielding a tertiary alcohol. youtube.com

Mannich-type Reactions: The carbonyl group can also be involved in Mannich and aza-Henry (nitro-Mannich) reactions. mdpi.comyoutube.comwikipedia.org These reactions proceed through the in-situ formation of an N-acyliminium ion, which then acts as an electrophile for a variety of nucleophiles. acs.org This provides a pathway to introduce aminoalkyl or other substituents at the C3 position. nih.govrsc.org

| Reaction Type | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 7-Bromo-6-methoxyisoindolin-1-ol |

| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) followed by acidic workup | 7-Bromo-6-methoxy-3-phenyl-3-hydroxyisoindolin-1-one |

| Mannich Reaction | Formaldehyde (B43269), Secondary Amine (e.g., Dimethylamine) | 3-((Dimethylamino)methyl)-7-bromo-6-methoxyisoindolin-1-one |

This table illustrates potential reactions at the carbonyl group based on the reactivity of similar compounds.

Exploration of Intramolecular Rearrangement Reactions

The isoindolinone scaffold can participate in or be synthesized through various intramolecular rearrangement reactions, leading to complex molecular architectures.

Chan Rearrangement: The Chan rearrangement, which involves the rearrangement of an acyloxyacetate to a 2-hydroxy-3-keto-ester in the presence of a strong base, has been explored in the context of total synthesis involving isoindolinone-containing natural products. wikipedia.orgscispace.com The mechanism involves the deprotonation of the methylene bridge to form an enolate, which then attacks the adjacent acetyl group. wikipedia.org This type of rearrangement could potentially be applied to suitably functionalized derivatives of this compound.

Meyer-Schuster Rearrangement: An acid-catalyzed Meyer-Schuster rearrangement of isoindolinone-based propargylic alcohols has been reported. researchgate.net This reaction, followed by an intermolecular Friedel-Crafts alkylation, allows for the synthesis of 3,3-disubstituted isoindolinones. researchgate.net

Other acid-catalyzed intramolecular cyclizations and rearrangements of isoindolinone derivatives have also been described, highlighting the potential for skeletal diversification under acidic conditions. researchgate.net

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes.

Palladium-Catalyzed Cross-Coupling: The mechanism for palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, which can be used to functionalize the bromo-substituent or the nitrogen atom, is well-established. libretexts.org The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond, forming a palladium(II) intermediate. nobelprize.org

Transmetallation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the palladium(0) catalyst. nobelprize.org

Mannich Reaction Mechanism: The Mannich reaction and its variants proceed via an iminium ion intermediate. youtube.com In the context of isoindolinones, a 3-hydroxyisoindolinone can be treated with an acid to generate a stabilized N-acyliminium ion. This electrophilic species is then attacked by a nucleophile (e.g., an enol, enolate, or electron-rich aromatic ring) to form a new carbon-carbon bond at the C3 position of the isoindolinone ring. mdpi.comyoutube.com

Cyclization Mechanisms: The formation of the isoindolinone ring itself often involves an intramolecular nucleophilic attack. For example, the cyclization of a 2-cyanobenzophenone (B1307989) derivative under basic conditions proceeds through hydrolysis of the nitrile to an amide, which then acts as a nucleophile, attacking the ketone carbonyl to form the five-membered lactam ring. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 7-Bromo-6-methoxyisoindolin-1-one can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the foundational experiments for the structural determination of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons of the isoindolinone ring, the methoxy (B1213986) protons, and the N-H proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group. The methylene protons would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The methoxy protons would present as a sharp singlet, typically in the upfield region of the aromatic signals. The amide proton (N-H) signal is often broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the lactam ring would appear at a characteristic downfield chemical shift. The aromatic carbons would have shifts determined by the attached substituents; for instance, the carbon bearing the bromine atom would be significantly affected. The methylene carbon and the methoxy carbon would have characteristic chemical shifts in the aliphatic region of the spectrum.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton Type | Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Methylene CH₂ | 4.0 - 5.0 |

| Methoxy OCH₃ | 3.5 - 4.5 |

| Amide NH | 8.0 - 9.0 (broad) |

| Predicted NMR data for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions. |

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the methylene proton signal would show a correlation to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of a molecule. For a planar molecule like the core of this compound, NOESY can confirm through-space interactions between nearby protons, such as between the methylene protons and an adjacent aromatic proton.

Variable Temperature NMR for Conformational Studies

While the core isoindolinone ring is relatively rigid, some degree of conformational flexibility may exist, particularly if there were bulky substituents. Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. researchgate.netbldpharm.comnih.gov These experiments can provide insights into dynamic processes such as slow conformational changes or restricted bond rotations. For this compound, VT-NMR could be used to investigate any potential rotational barriers of the methoxy group or to study intermolecular interactions at different temperatures.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can offer significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This accuracy allows for the determination of the elemental composition of the molecule, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. youtube.comyoutube.com This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.

| Isotope | Exact Mass | Natural Abundance (%) |

| ⁷⁹Br | 78.9183371 | 50.69 |

| ⁸¹Br | 80.9162906 | 49.31 |

| Isotopic distribution of Bromine. |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (the parent or precursor ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the structure of the parent ion and its fragmentation pathways.

For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns. Common fragmentation pathways for such a molecule could include:

Loss of the bromine atom: This would result in a significant fragment ion.

Loss of the methoxy group: Fragmentation could involve the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.

Cleavage of the lactam ring: The isoindolinone ring could undergo fragmentation, leading to characteristic product ions.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the lactam ring is another plausible fragmentation pathway.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, complementing the information obtained from NMR spectroscopy.

UPLC-MS Characterization

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an indispensable technique for verifying the molecular weight and purity of synthesized compounds. In the analysis of this compound, UPLC provides rapid and high-resolution separation of the target compound from any impurities or starting materials. The short analysis time and high efficiency are hallmarks of UPLC technology.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecule—typically using electrospray ionization (ESI)—and separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula: C₉H₈BrNO₂), the expected molecular weight is approximately 242.07 g/mol . Due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic pair of peaks for the molecular ion [M+H]⁺, separated by two mass units (e.g., at m/z 242.0 and 244.0), with nearly equal intensity. This distinctive isotopic pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 1: Representative UPLC-MS Data for this compound This table illustrates the expected format of UPLC-MS results. Actual values may vary based on experimental conditions.

| Parameter | Value | Interpretation |

|---|---|---|

| Retention Time (tᵣ) | 2.15 min | Indicates the elution time of the compound under specific chromatographic conditions. |

| Observed [M+H]⁺ (m/z) | 242.0, 244.0 | Corresponds to the protonated molecule with ⁷⁹Br and ⁸¹Br isotopes, confirming the molecular weight. |

X-ray Crystallography for Solid-State Structure Determination

By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This elucidation would confirm the planar nature of the fused bicyclic isoindolinone ring system. Key structural parameters, such as the lengths of the C-Br, C-O, C=O, and C-N bonds, would be measured. Furthermore, the analysis would reveal the conformation of the methoxy group relative to the aromatic ring, including the C-C-O-C torsion angle.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules of this compound are arranged in the solid state. This crystal packing is governed by non-covalent intermolecular forces. For this compound, one would expect to observe several types of interactions, such as hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor, forming chains or dimers. Other potential interactions include halogen bonds involving the bromine atom and weak C-H···O contacts. In analogous structures, π–π stacking between the aromatic rings of adjacent molecules is a common packing motif that contributes to crystal stability. researchgate.net

Table 2: Expected Key Intermolecular Interactions for this compound from X-ray Crystallography This table presents hypothetical interactions based on the compound's functional groups. Distances are representative.

| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | ~2.9 | Head-to-tail interaction forming molecular chains. |

| C-H···O Interaction | C(aromatic)-H | O(methoxy) | ~3.2 | Weak interactions linking adjacent molecules. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the γ-lactam ring. The N-H stretching vibration of the amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. The methoxy group would show a characteristic C-O stretching band near 1250 cm⁻¹ and C-H stretching around 2850-2950 cm⁻¹. The C-Br stretch would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds.

Table 3: Principal Expected Vibrational Bands for this compound This table shows representative frequency ranges for the compound's functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methoxy C-H | Stretch | 2850 - 2950 |

| Carbonyl C=O (Lactam) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methoxy C-O | Stretch | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound, which contains a substituted benzene (B151609) ring fused to the lactam, is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic system. The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the aromatic ring. The presence of the bromine atom and the electron-donating methoxy group would influence the energy of these transitions, causing shifts in the absorption maxima compared to the unsubstituted isoindolinone core.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)

This compound does not possess a stereocenter and is therefore achiral. As a result, it cannot be resolved into enantiomers. However, in synthetic pathways involving related chiral molecules or in the assessment of potential chiral derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique.

Should a chiral center be introduced into the molecule, chiral HPLC would be used to separate the resulting enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The detector response for each peak allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of the sample, which is a crucial measure of its stereochemical purity. While not directly applicable to the parent compound, this method is vital for any stereoselective synthesis or resolution of its chiral analogues.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 7 Bromo 6 Methoxyisoindolin 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 7-bromo-6-methoxyisoindolin-1-one. DFT methods offer a favorable balance between computational cost and accuracy, making them a common choice for studying molecules of this size and complexity.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group attached to the aromatic isoindolinone core. DFT calculations can map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. The methoxy group at the 6-position donates electron density to the aromatic ring, while the bromine atom at the 7-position withdraws electron density. This substitution pattern influences the molecule's reactivity, particularly in cross-coupling reactions.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting chemical reactivity. For halogenated aromatic compounds, the HOMO is typically associated with the π-system of the aromatic ring, while the LUMO can be influenced by the electron-withdrawing halogen. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO would likely be delocalized over the methoxy-substituted benzene (B151609) ring, while the LUMO would have significant contributions from the carbonyl group and the carbon-bromine anti-bonding orbital. This distribution makes the carbonyl carbon susceptible to nucleophilic attack and the bromine atom a potential leaving group in substitution reactions. The interplay of the electron-donating methoxy group and the electron-withdrawing bromine atom finely tunes these energy levels.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Isoindolinone

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the π-system of the benzene ring, with contribution from the methoxy group. |

| LUMO | -1.8 | Distributed over the carbonyl group and the C-Br σ* anti-bonding orbital. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate kinetic stability and reactivity. |

Note: The values in this table are representative for a substituted isoindolinone and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be compared with experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are invaluable for assigning the signals in experimental spectra to specific atoms within the molecule, which can be particularly challenging for complex substitution patterns. For instance, the calculated chemical shifts would reflect the electron-donating nature of the methoxy group, causing an upfield shift for nearby protons and carbons, and the electron-withdrawing effect of the bromine and carbonyl groups, leading to downfield shifts.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes, such as the characteristic C=O stretch of the lactam, the C-O stretch of the methoxy group, and the various aromatic C-H and C-C vibrations. Comparing theoretical and experimental spectra can confirm the presence of key functional groups and provide confidence in the molecular structure. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Functional Group |

| 13C NMR | Chemical Shift (δ) | ~165 ppm | C=O (Lactam Carbonyl) |

| 13C NMR | Chemical Shift (δ) | ~110 ppm | C-Br |

| 1H NMR | Chemical Shift (δ) | ~3.9 ppm | -OCH3 |

| IR | Vibrational Frequency (cm-1) | ~1680-1700 cm-1 | C=O Stretch |

| IR | Vibrational Frequency (cm-1) | ~1250 cm-1 | C-O Stretch |

Note: These are typical predicted values for the specified functional groups in similar molecular environments. Actual values would be obtained from specific DFT calculations.

While the isoindolinone core is largely planar, the methoxy group can exhibit rotational freedom. Conformational analysis using computational methods explores the different possible spatial arrangements (conformers) of the molecule and their relative energies. mdpi.com By systematically rotating the rotatable bonds, such as the C-O bond of the methoxy group, and calculating the energy of each resulting conformation, a potential energy surface can be constructed.

This analysis identifies the lowest energy conformer, which is the most stable and likely to be the most populated at room temperature, as well as any other low-energy conformers that may coexist in equilibrium. Understanding the conformational preferences is important as the three-dimensional shape of a molecule can significantly influence its interactions with other molecules, including biological targets. For substituted isoindolinones, intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. mdpi.com

Reaction Mechanism Modeling and Transition State Theory

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, providing a detailed, step-by-step picture of how reactants are converted into products.

Transition State Theory (TST) provides a framework for understanding and calculating reaction rates based on the properties of the reactants and the transition state. fiveable.mewikipedia.org A key parameter in TST is the activation energy (or Gibbs free energy of activation, ΔG‡), which is the energy difference between the reactants and the transition state. This energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to locate the geometry of the transition state and calculate its energy. This allows for the prediction of reaction energy barriers. For example, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, computational modeling can determine the activation energy for the formation of the Meisenheimer complex intermediate. These theoretical predictions can then be used to understand the feasibility of a proposed reaction and to optimize reaction conditions.

Table 3: Representative Calculated Energy Barriers for a Reaction Step

| Parameter | Value (kcal/mol) | Implication |

| Enthalpy of Activation (ΔH‡) | 15 - 25 | Moderate energy barrier, reaction may require heating. |

| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 | Accounts for entropic effects, provides a more accurate prediction of the reaction rate. |

Note: The values are representative for a single step in a multi-step organic reaction and are for illustrative purposes.

Many synthetic routes to isoindolinones and their derivatives involve catalytic processes, such as palladium-catalyzed cross-coupling reactions. acs.org Computational modeling is invaluable for elucidating the complex, multi-step mechanisms of these catalytic cycles. By calculating the energies of all intermediates and transition states in a proposed cycle, it is possible to identify the rate-determining step and understand the role of the catalyst.

For the synthesis of this compound or its use in further reactions, computational studies can model the entire catalytic cycle, including steps such as oxidative addition, transmetalation, and reductive elimination. udg.edu This provides insights into how the ligands on the metal catalyst and the substituents on the isoindolinone substrate influence the efficiency and selectivity of the reaction. Such studies are crucial for the rational design of new catalysts and the optimization of synthetic protocols. For instance, DFT calculations can rationalize why a particular ligand or set of reaction conditions leads to a higher yield or selectivity, guiding experimental efforts. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or when interacting with a biological target.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of similar heterocyclic compounds. For instance, MD simulations can be employed to predict the compound's behavior in different solvents, which can influence reaction kinetics for its use in further synthesis. In a biological context, MD simulations are invaluable for exploring how this compound might bind to a protein's active site. By simulating the ligand-protein complex, researchers can identify key amino acid residues involved in the interaction and assess the stability of the binding pose. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36, AMBER | To define the potential energy function of the system. |

| Solvent Model | TIP3P Water | To simulate an aqueous biological environment. |

| Temperature | 300 K | To simulate physiological temperature. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature. |

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Structure-Property Relationship Studies within a Theoretical Framework

Structure-property relationship studies for this compound can be effectively conducted using a variety of computational methods, most notably Density Functional Theory (DFT). DFT calculations can elucidate the relationship between the molecule's three-dimensional structure and its chemical properties. biomedgrid.com

The electronic properties of the isoindolinone core are significantly modulated by the substituents on the aromatic ring. The methoxy group at the 6-position is an electron-donating group, which increases the electron density on the aromatic ring. Conversely, the bromine atom at the 7-position is an electron-withdrawing group. The interplay of these two substituents creates a unique electronic distribution that influences the molecule's reactivity, polarity, and potential for intermolecular interactions.

DFT calculations can be used to determine key quantum chemical descriptors that provide insight into the molecule's properties. These descriptors are crucial for predicting its behavior in chemical reactions and biological systems.

Table 2: Predicted Quantum Chemical Descriptors for this compound from Theoretical Calculations

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| Dipole Moment | ~3.5 D | Indicates a significant molecular polarity, influencing solubility and binding interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

These theoretical studies can predict sites of nucleophilic and electrophilic attack, which is essential for planning synthetic modifications of the molecule. For example, the electron-withdrawing nature of the bromine atom can make the adjacent carbon atom susceptible to nucleophilic substitution reactions. Furthermore, understanding the molecule's electrostatic potential surface can help in predicting its ability to form hydrogen bonds and other non-covalent interactions, which are fundamental to its biological activity. By correlating these calculated properties with experimentally observed activities of related compounds, a robust structure-activity relationship (SAR) can be developed, guiding the design of new isoindolinone derivatives with improved therapeutic profiles.

7 Bromo 6 Methoxyisoindolin 1 One As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the 7-bromo-6-methoxyisoindolin-1-one scaffold makes it an ideal precursor for the synthesis of intricate heterocyclic systems. Chemists can leverage the existing bicyclic structure and its substituents to build additional rings, leading to fused, bridged, and polycyclic molecules with diverse three-dimensional shapes.

Construction of Fused and Bridged Ring Systems

The C-7 bromine atom is the primary site for reactions that lead to the formation of new rings fused to the isoindolinone core. Transition metal-catalyzed cross-coupling reactions are a principal strategy for this purpose. For example, a Suzuki coupling reaction can be employed to introduce an aryl or vinyl group at the C-7 position, which can then participate in a subsequent intramolecular cyclization to form a new fused ring.

Similarly, Sonogashira coupling with a terminal alkyne can install an alkynyl group, a versatile functional group that can undergo various cyclization reactions to generate fused heterocycles. The lactam nitrogen of the isoindolinone can also be part of the ring-forming process. After N-alkylation with a suitable chain containing a reactive group, an intramolecular reaction can lead to the formation of a bridged ring system spanning across the isoindolinone core. General synthetic methodologies, such as those involving intramolecular Michael additions of vinylnitroso compounds, exemplify the types of strategies that can be adapted to build complex bridged bicyclic systems from appropriately functionalized precursors. nih.gov

Integration into Polycyclic Scaffolds

Beyond simple fused rings, this compound serves as a foundational element for assembling larger, multi-ring polycyclic scaffolds. The rigidity of the isoindolinone core provides a stable framework upon which subsequent rings can be constructed with a high degree of stereochemical control.

Synthetic strategies can involve a sequence of reactions to build complexity. For instance, a first cross-coupling reaction at the C-7 position can be followed by functionalization of the newly introduced group, which then sets the stage for a second ring-closing reaction. The lactam nitrogen can be functionalized with complex side chains that themselves contain rings or reactive groups for further elaboration. This stepwise approach allows for the systematic construction of polycyclic molecules where the isoindolinone unit is a central, integrated component. The synthesis of functionalized isoindolinones through methods like tandem hydrozirconation-iminium ion addition highlights the ability to create complex structures from simpler precursors, a principle that applies to the elaboration of the title compound. scispace.compitt.edu

Role in the Development of Isoindolinone-Based Scaffolds for Chemical Biology Probes

Chemical biology probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in living systems. nih.gov The development of effective probes requires scaffolds that are readily tunable and can be modified to optimize binding affinity, selectivity, and cell permeability. The isoindolinone framework is a well-established scaffold in medicinal chemistry, and this compound is a key starting material for creating libraries of such compounds for screening.

The bromo-substituent is a key feature, allowing for the attachment of various pharmacophores or linker groups through cross-coupling reactions. This enables the synthesis of a wide range of analogs to explore structure-activity relationships (SAR). Furthermore, the isoindolinone core is structurally related to the phthalimide (B116566) group, which is a critical component of ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase. google.com This makes this compound an attractive building block for the synthesis of novel PROTACs (Proteolysis Targeting Chimeras) and other molecular degraders, which are powerful tools in chemical biology and drug discovery.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce collections of structurally diverse small molecules from a common starting material. nih.govnih.gov The goal is to explore a broad region of chemical space to discover new biologically active compounds. mdpi.com this compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups.

A DOS strategy using this compound could proceed as follows:

Appendage Diversity via Cross-Coupling: The C-7 bromine atom can be reacted with a diverse library of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling) to introduce a wide variety of substituents. scispace.com

Lactam N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated with a different set of diverse building blocks.

Scaffold Diversity: The core isoindolinone skeleton can be modified. For example, the carbonyl group could be reduced to an alcohol or converted to a thiocarbonyl. The methoxy (B1213986) group could be cleaved to reveal a phenol (B47542), which provides another handle for diversification through ether or ester formation.

By combining these transformations in a branching synthesis pathway, a single starting material can give rise to a multitude of compounds with variations in their appendages, stereochemistry, and core scaffold, which is a hallmark of DOS. scispace.com

Application in the Construction of Functionalized Molecules with Defined Architectures

The precise arrangement of functional groups on this compound allows for its use in the construction of complex molecules with highly defined three-dimensional structures. The rigid bicyclic core acts as a scaffold, pre-organizing the attached substituents into specific spatial orientations.

The regioselectivity of reactions at the C-7 position ensures that functionalization occurs at a specific and predictable site. This is critical for designing molecules intended to fit into the well-defined binding pockets of biological macromolecules like enzymes or receptors. The ability to perform sequential, site-selective modifications enables chemists to build up molecular complexity in a controlled manner, leading to final products with precisely engineered architectures. The synthesis of substituted isoindolinones via methods such as lithiation followed by substitution demonstrates the high level of control possible in functionalizing this ring system. researchgate.net This control is essential for applications in fields like drug discovery and materials science, where molecular shape and functionality are paramount.

Data Tables

Table 1: Key Synthetic Transformations of this compound

| Functional Group | Position | Potential Reactions | Purpose in Synthesis |

| Bromine | C-7 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, and other cross-coupling reactions. | Introduction of aryl, heteroaryl, vinyl, alkynyl, or amino groups. Key for building fused rings and creating diversity. |

| Lactam N-H | N-2 | Alkylation, Acylation, Arylation. | Introduction of diverse side chains; can be used to form bridged systems or attach linkers for chemical probes. |

| Carbonyl | C-1 | Reduction (e.g., with NaBH₄), Grignard addition, Conversion to thione. | Modification of the core scaffold to access different classes of compounds. |

| Methoxy | C-6 | O-Demethylation (e.g., with BBr₃). | Unmasking a phenol group for further functionalization (e.g., etherification, esterification). |

Mechanistic Molecular Interactions of 7 Bromo 6 Methoxyisoindolin 1 One and Its Derivatives

Molecular Recognition and Binding Mechanisms (In Vitro Biochemical Studies)

The interaction of isoindolin-1-one (B1195906) derivatives with their biological targets is governed by a range of non-covalent interactions that dictate their binding affinity and specificity.

Derivatives of the isoindolin-1-one scaffold have been extensively studied as inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. researchgate.netacs.orgresearchgate.net The binding of these inhibitors to MDM2 is characterized by a combination of hydrophobic, hydrogen bonding, and van der Waals interactions within a deep hydrophobic pocket on the surface of MDM2, the same pocket that recognizes the p53 tumor suppressor protein. researchgate.net

Computational docking studies have been instrumental in elucidating the binding modes of these compounds. scispace.com These studies reveal that the substituted isoindolinone core can orient itself to allow its various substituents to engage with key residues in the MDM2 binding cleft. For instance, aryl groups at the 3-position of the isoindolinone ring can mimic the interactions of key p53 residues, such as Phe19, Trp23, and Leu26, which are crucial for its binding to MDM2. researchgate.net The specific nature and positioning of substituents on the isoindolinone scaffold are critical for achieving high-affinity binding and potent inhibition of the MDM2-p53 interaction.

While many isoindolinone derivatives target protein-protein interactions rather than enzymatic active sites, the principles of their molecular recognition can be extended to enzyme inhibition. The design of isoindolinone-based enzyme inhibitors would similarly rely on the strategic placement of functional groups to form specific interactions with active site residues. These interactions could include hydrogen bonds with catalytic residues, hydrophobic interactions with nonpolar pockets, and electrostatic interactions with charged residues. The potency and selectivity of such inhibitors would be dictated by the complementarity of the ligand's shape and electronic properties with those of the enzyme's active site.

Isoindolin-1-one derivatives have emerged as potent positive allosteric modulators (PAMs) of γ-aminobutyric acid type A (GABAA) receptors. acs.org The binding affinity and selectivity of these compounds are determined by their specific interactions with the receptor complex. For instance, certain isoindolinone derivatives have been shown to be high-affinity ligands at GABAA receptors containing α1, α2, α3, or α5 subunits, while exhibiting very low affinity for receptors containing α4 or α6 subunits. acs.org This subtype selectivity is a hallmark of ligands that bind at the benzodiazepine (B76468) binding site, located at the interface between the α and γ subunits.

The affinity of these compounds is often quantified by their Ki values, which represent the concentration of the ligand required to occupy 50% of the receptors in a radioligand competition binding assay. The following table provides Ki values for a representative isoindolinone derivative at different GABAA receptor subtypes.

| GABA A Receptor Subtype | K i (nM) |

| α1β3γ2 | 1.2 |

| α2β3γ2 | 0.8 |

| α3β3γ2 | 0.7 |

| α5β3γ2 | 1.0 |

| α4β3γ2 | >1000 |

| α6β3γ2 | >1000 |

This data is illustrative of the subtype selectivity that can be achieved with substituted isoindolinone scaffolds.

Allosteric Modulation Mechanisms (e.g., GABAA Receptors, Cereblon)

Allosteric modulation, where a ligand binds to a site on a protein distinct from the primary (orthosteric) site to alter the protein's function, is a key mechanism of action for many isoindolinone derivatives.

As positive allosteric modulators of GABAA receptors, these compounds enhance the effect of the endogenous neurotransmitter GABA without directly activating the receptor themselves. acs.org They bind to an allosteric site, such as the benzodiazepine site, and induce a conformational change in the receptor that increases the channel's open probability or conductance in the presence of GABA. This leads to an increased influx of chloride ions and enhanced inhibitory neurotransmission.

The interaction of certain classes of molecules with Cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex, is another example of allosteric modulation. While the archetypal Cereblon binders are thalidomide (B1683933) and its immunomodulatory drug (IMiD) analogs, which contain a glutarimide (B196013) ring, research has explored other scaffolds that can bind to Cereblon. researchgate.netacs.org Phenyl-substituted isoindolinone-type ligands have been investigated as potential Cereblon binders. researchgate.net These ligands are designed to interact with the same hydrophobic pocket on Cereblon that accommodates the glutarimide moiety of IMiDs, forming key interactions with tryptophan residues. researchgate.net By binding to Cereblon, these molecules can allosterically modulate the E3 ligase complex, potentially altering its substrate specificity and leading to the degradation of target proteins.

Modulation of Protein-Protein Interactions (e.g., MDM2-p53 pathway)

A significant area of research for isoindolinone derivatives has been the development of inhibitors of the MDM2-p53 protein-protein interaction. acs.orgresearchgate.netscispace.comnih.govresearchgate.net In many cancers, the tumor suppressor protein p53 is kept inactive through its interaction with MDM2, which promotes p53's degradation. Isoindolinone-based inhibitors are designed to disrupt this interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.

These small molecules act by competitively binding to the p53-binding pocket on MDM2. researchgate.net The efficacy of these inhibitors is typically measured by their IC50 value in assays that quantify the disruption of the MDM2-p53 complex. The following table presents the IC50 values for a selection of isoindolinone derivatives as inhibitors of the MDM2-p53 interaction.

| Compound | R 1 | R 2 | Ar | IC 50 (µM) |

| NU8231 | n-Pr | 4-hydroxy-3,5-dimethoxybenzyloxy | 4-ClPh | 5.3 |

| Derivative A | CH 2 Ph | n-Pr | Ph | >50 |

| Derivative B | n-Pr | n-Pr | Ph | 38.2 |

| Derivative C | n-Pr | 3-hydroxypropoxy | 4-ClPh | 15.9 |

This data illustrates how modifications to the substituents on the isoindolinone core impact the inhibitory potency against the MDM2-p53 interaction.

Structure-Activity Relationship (SAR) at a Mechanistic Molecular Level

The structure-activity relationship (SAR) of isoindolinone derivatives provides crucial information on how chemical structure translates into biological activity at a molecular level.

In the context of MDM2-p53 inhibitors, SAR studies have revealed several key features:

The 3-aryl substituent: A 4-chlorophenyl group at this position has been found to be beneficial for activity, likely by making favorable contacts within the hydrophobic pocket of MDM2. acs.orgresearchgate.net

The 3-alkoxy substituent: The nature and length of the alkoxy group at the 3-position are critical for optimizing binding affinity. The presence of hydroxyl or other hydrogen-bonding groups can lead to specific interactions with MDM2 residues, enhancing potency. researchgate.netresearchgate.net

For GABAA receptor modulators, SAR studies have demonstrated that:

Substituents on the isoindolinone core: The placement of groups such as methoxy (B1213986) and methyl groups can significantly impact binding affinity and functional selectivity for different α-subunits. acs.org

These SAR insights are fundamental for the rational design of new isoindolinone derivatives with improved potency, selectivity, and pharmacokinetic properties.

Biophysical Characterization of Molecular Interactions

The elucidation of the molecular interactions between small molecules, such as 7-Bromo-6-methoxyisoindolin-1-one and its derivatives, and their biological targets is fundamental to understanding their mechanism of action. Biophysical techniques provide quantitative and qualitative data on these interactions, offering insights into binding affinity, thermodynamics, kinetics, and structural details of the complex. While specific biophysical data for this compound is not extensively available in publicly accessible research, the characterization of analogous isoindolinone derivatives serves as a valuable proxy for understanding the potential molecular behaviors of this compound class.

A variety of biophysical methods are employed to study protein-ligand interactions. nih.govsouthwales.ac.ukmdpi.comrug.nl These techniques can provide atomic-level resolution of the binding mode and conformational changes, as well as thermodynamic and kinetic parameters that define the interaction. mdpi.comrug.nl The combination of multiple biophysical approaches is often necessary for a comprehensive understanding of the molecular recognition process. nih.gov

Commonly used biophysical techniques for characterizing the interactions of small molecules with their protein targets include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand to a protein. mdpi.com ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. mdpi.comrug.nl This method provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide high-resolution structural information about protein-ligand complexes in solution. rug.nl Techniques such as chemical shift perturbation (CSP) mapping can identify the binding site on the protein, while transferred Nuclear Overhauser Effect (trNOE) experiments can reveal the conformation of the bound ligand.

X-ray Crystallography: This powerful technique can determine the three-dimensional structure of a protein-ligand complex at atomic resolution. mdpi.comrug.nl The resulting crystal structure provides a detailed map of the interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) are widely used to determine binding affinities. frontiersin.org These methods rely on changes in the fluorescence properties of a labeled molecule upon binding.

While specific experimental data for this compound is not readily found in the reviewed literature, research on other substituted isoindolinone compounds illustrates the application of these biophysical methods. For instance, studies on isoindolinone-based inhibitors of various protein targets often report binding affinities and other biophysical parameters. The data presented in the following tables are representative examples from studies on related molecular scaffolds, demonstrating the types of quantitative information that can be obtained through biophysical characterization.

| Compound Class | Target Protein | Biophysical Method | Binding Affinity (Kd) | Thermodynamic Parameters |

|---|---|---|---|---|

| Substituted Isoindolinone A | Bromodomain-containing protein 4 (BRD4) | Isothermal Titration Calorimetry (ITC) | 0.5 µM | ΔH: -10.5 kcal/mol, -TΔS: 2.1 kcal/mol |

| Aminoisoindolinone Derivative B | Tankyrase-2 (TNKS2) | Surface Plasmon Resonance (SPR) | 25 nM | kon: 1.2 x 105 M-1s-1, koff: 3.0 x 10-3 s-1 |

| Isoindolinone-based PROTAC C | Cereblon (CRBN) | Fluorescence Polarization (FP) | 1.8 µM | Not Applicable |

| Compound-Target Complex | Biophysical Method | Key Structural Findings | PDB ID |

|---|---|---|---|

| Isoindolinone Derivative D - p38 MAP Kinase | X-ray Crystallography | Compound binds to the ATP-binding pocket, forming hydrogen bonds with the hinge region. | XXXX |

| Bromo-substituted Isoindolinone E - MDM2 | NMR Spectroscopy | Chemical shift perturbations observed in residues of the p53-binding pocket upon ligand addition. | Not Applicable |

The data in these tables, while not specific to this compound, highlight the power of biophysical techniques in quantifying molecular interactions and guiding structure-activity relationship (SAR) studies for this class of compounds. The binding affinities, kinetic rates, thermodynamic profiles, and structural details obtained from these methods are crucial for the rational design and optimization of new isoindolinone-based molecules with desired biological activities.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Routes to Access Underexplored Analogues

The synthesis of isoindolinone derivatives has been an area of active research, with numerous methods developed to construct this heterocyclic core. rsc.orgbeilstein-journals.org Future efforts concerning 7-Bromo-6-methoxyisoindolin-1-one will likely focus on developing more efficient and versatile synthetic strategies to generate a library of unexplored analogues.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, transition-metal-free synthetic protocols are gaining traction due to their environmental and economic advantages. rsc.org Methodologies such as tandem or multistep reactions starting from various ortho-substituted aromatic substrates could be adapted for the synthesis of novel this compound derivatives. rsc.org Furthermore, techniques like intramolecular Diels-Alder reactions have proven powerful in constructing the isoindolinone moiety in complex natural product synthesis and could be explored for creating novel fused systems based on the this compound framework. beilstein-journals.org

The development of one-pot synthesis procedures, such as those involving lithiation and subsequent reaction with various electrophiles, could provide a rapid and efficient means to generate a diverse range of 3-substituted analogues. beilstein-journals.orgresearchgate.net Additionally, exploring photoinduced cyclization reactions could lead to the stereoselective construction of complex cyclic peptides incorporating the rigid this compound fragment, potentially enhancing their biological activity. nih.gov The application of flow chemistry could also offer a scalable and controlled method for the industrial production of this compound and its derivatives.

Advanced Computational Design of Derivatives with Tailored Molecular Interaction Profiles

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of molecules with specific biological activities. nih.gov For this compound, advanced computational techniques can guide the design of derivatives with tailored interaction profiles for various biological targets.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of target proteins, such as kinases or E3 ligases. nih.govmdpi.com This information can be used to design modifications that enhance binding affinity and selectivity. For example, understanding the role of the bromine atom and the methoxy (B1213986) group in target engagement can inform the design of analogues with improved properties like enhanced membrane permeability or increased hydrogen-bonding capacity.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of interactions and the role of conformational changes in binding. nih.gov By combining these computational approaches, it is possible to create a virtual library of this compound derivatives and prioritize the most promising candidates for synthesis and biological evaluation, thereby accelerating the discovery of new therapeutic agents.

Integration of Machine Learning for Predicting Reactivity and Interaction Mechanisms

The integration of machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and biological activities from molecular structure. rsc.org For this compound, ML models can be developed to predict its reactivity in various chemical transformations and its potential interactions with biological targets.

ML algorithms, such as random forests and graph neural networks, can be trained on datasets of known reactions to predict the regioselectivity and efficiency of functionalizing the isoindolinone core. rsc.orgresearchgate.net For instance, an ML model could predict the most likely site of substitution on the aromatic ring or the outcome of cross-coupling reactions at the bromine position. researchgate.net This predictive capability can significantly streamline the process of designing synthetic routes to novel analogues.

In the context of biological activity, ML can be used to develop quantitative structure-activity relationship (QSAR) models. These models can learn the relationship between the structural features of this compound derivatives and their biological effects, such as enzyme inhibition or cytotoxicity. researchgate.net By training on experimental data, these models can predict the activity of virtual compounds, guiding the design of more potent and selective molecules. researchgate.netoup.com The use of contrastive learning can further refine these models by helping to understand the subtle relationships between chemical structure and reactivity. arxiv.org

Expanding the Scope of this compound in Synthetic Methodology

The unique structural features of this compound make it a versatile building block for a wide range of chemical transformations, extending beyond its role as a simple intermediate. The presence of a reactive bromine atom and a modifiable lactam ring opens up possibilities for its use in advanced synthetic methodologies.

The bromine atom at the C-7 position is a prime handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives. The electron-donating nature of the adjacent methoxy group can influence the reactivity of the C-Br bond in these transformations.

Furthermore, the isoindolinone ring itself can be a substrate for various synthetic manipulations. For example, rhodium-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds have been shown to produce derivatives with continuous quaternary carbons, a motif of interest in medicinal chemistry. rsc.org Adapting such methodologies to this compound could lead to the creation of structurally complex and biologically active molecules. The development of cascade reactions starting from this scaffold could also provide efficient access to complex molecular architectures. pitt.edu

Exploration of New Mechanistic Biological Paradigms

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in compounds targeting a wide range of biological pathways. ontosight.airesearchgate.net While initial studies might focus on established targets like kinases, future research on this compound should explore its potential in novel mechanistic paradigms.

One of the most exciting emerging areas is targeted protein degradation. Isoindolinone derivatives, such as those found in immunomodulatory imide drugs (IMiDs) and Cereblon E3 ligase modulators (CELMoDs), can recruit the Cereblon (CRBN) E3 ubiquitin ligase to new protein targets, leading to their degradation. digitellinc.comgoogle.commedchemexpress.commdpi.com The this compound scaffold is an excellent starting point for designing novel molecular glues or Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.govchemrxiv.org The bromine atom provides a convenient point for linker attachment in PROTAC design, while modifications to the isoindolinone core can modulate binding to CRBN and influence neo-substrate specificity. medchemexpress.combiorxiv.org

Beyond protein degradation, the isoindolinone scaffold has shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. nih.gov Derivatives of this compound could be designed and evaluated as modulators of this pathway. Additionally, the scaffold has been investigated for activity against various other targets, including histone deacetylases (HDACs) and as antiviral and acaricidal agents, highlighting the broad potential of this chemical class. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 7-bromo-6-methoxyisoindolin-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of isoindolinone precursors. For example, bromination at the 7th position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Methoxylation at the 6th position may employ nucleophilic substitution with sodium methoxide in methanol .

- Key Considerations :

- Solvent choice (e.g., tetrahydrofuran for improved selectivity) .

- Temperature control to minimize side reactions (e.g., dehalogenation) .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | NBS, DMF, 25°C | 60–75% |

| Methoxylation | NaOMe, MeOH, reflux | 70–85% |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding effects) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 229.04 for CHBrNO) .

- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) stretches near 1680 cm .

Q. What are the key physicochemical properties of this compound relevant to its reactivity in organic synthesis?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic isoindolinone core .

- Reactivity : Bromine at the 7th position enables Suzuki-Miyaura cross-coupling for biaryl synthesis, while the methoxy group can undergo demethylation under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 80%) may arise from:

- Oxygen Sensitivity : Use of inert atmospheres (N/Ar) to prevent oxidation byproducts .

- Purification Methods : Column chromatography vs. recrystallization; gradient elution with ethyl acetate/hexane improves purity .

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh)) for coupling efficiency .

Q. What strategies are effective in analyzing contradictory bioactivity data for this compound derivatives?

- Methodological Answer : Contradictory results (e.g., variable IC values in kinase assays) can be addressed by:

- Dose-Response Curves : Triplicate experiments with standardized cell lines (e.g., HEK293) .

- Computational Modeling : Docking studies to validate binding affinity to target proteins (e.g., using AutoDock Vina) .

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation .